2-(4-(Ethylthio)phenyl)-1-(4-phenylpiperazin-1-yl)ethanone

Description

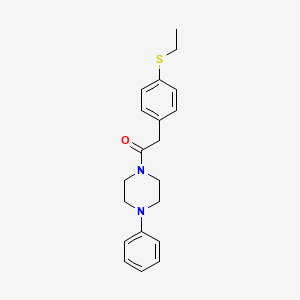

2-(4-(Ethylthio)phenyl)-1-(4-phenylpiperazin-1-yl)ethanone is a piperazine-containing compound featuring a phenylpiperazine core linked to an ethylthio-substituted phenyl group via an ethanone bridge. Its molecular formula is C₁₉H₂₂N₂OS, with a molecular weight of 326.46 g/mol. The ethylthio (S-C₂H₅) group at the para position of the phenyl ring and the 4-phenylpiperazine moiety are critical structural motifs that influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-2-24-19-10-8-17(9-11-19)16-20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGRFBSRIBHKLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylthio)phenyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of 4-(ethylthio)benzaldehyde, which is then subjected to a condensation reaction with 1-(4-phenylpiperazin-1-yl)ethanone under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in specific ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylthio)phenyl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-(Ethylthio)phenyl)-1-(4-phenylpiperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The ethylthio group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Ethylthio vs.

- Piperazine Modifications : Replacing 4-phenylpiperazine with 4-benzylpiperazine () reduces steric hindrance, which could influence receptor binding kinetics .

- Heterocyclic Additions : Nitropyrazole () and imidazothiazole () substituents introduce electronegative and aromatic stacking capabilities, correlating with enhanced antimicrobial and antiparasitic activities .

Pharmacological Relevance

- Antimicrobial Potential: and highlight thiazolidinone and nitropyrazole derivatives with activity against bacterial/fungal strains, suggesting the ethylthio-piperazine scaffold could be optimized for similar uses .

- CNS Applications: Analogs like 1-(4-(4-Ethylphenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone () and Vortioxetine-related compounds () imply serotonin receptor modulation, positioning the target compound for neuropharmacological studies .

Biological Activity

2-(4-(Ethylthio)phenyl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 340.5 g/mol. The compound contains an ethylthio group and a phenylpiperazine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 340.5 g/mol |

| CAS Number | 941930-42-3 |

The biological activity of this compound is believed to stem from its interaction with various molecular targets within the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurochemical pathways. Additionally, the ethylthio group may enhance the compound's binding affinity to these targets, facilitating its pharmacological effects.

Anticancer Effects

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research indicates that derivatives containing a phenylpiperazine structure exhibit significant cytotoxic activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and cell cycle arrest, particularly in p53 wild-type and mutant cell lines .

Case Study: Inhibition of Androgen Receptor (AR)

A notable study demonstrated that a related compound, IMTPPE (1-(4-phenylpiperazin-1-yl)ethanone), inhibited AR transcriptional activity in prostate cancer cells. This inhibition was shown to be effective against both androgen-sensitive and resistant cancer models, suggesting a potential therapeutic application for treating castration-resistant prostate cancer (CRPC) .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory properties. Its structural components may contribute to modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Research Findings

A variety of studies have been conducted to assess the biological activity of this compound and its analogs:

- Cytotoxicity Assays : Various concentrations of the compound were tested on cancer cell lines using MTT assays to determine IC50 values. Results indicated promising cytotoxic effects at specific concentrations.

- Cell Cycle Analysis : Flow cytometry was employed to analyze cell cycle distribution post-treatment with the compound. Significant increases in the G0/G1 phase were observed, indicating potential induction of apoptosis .

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between the compound and target proteins involved in cancer progression.

Q & A

Q. Optimization strategies :

- Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .

- Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (reflux for faster kinetics) .

- Use HPLC (>95% purity) for final quality control.

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

A combination of techniques ensures structural confirmation:

- NMR :

- ¹H NMR (CDCl₃): Key signals include δ 1.35 ppm (triplet, CH₂CH₃), δ 3.20–3.60 ppm (piperazine protons), and δ 7.20–7.80 ppm (aromatic protons) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~205 ppm.

- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-S (~680 cm⁻¹) .

- Mass Spectrometry : ESI-MS (m/z calculated for C₁₉H₂₂N₂OS: 342.14; observed: [M+H]⁺ 343.15) .

- X-ray crystallography (if crystals form): Resolve bond angles and dihedral angles (e.g., piperazine chair conformation) .

Advanced: How do structural modifications (e.g., ethylthio vs. methylthio substituents) influence biological activity?

Answer:

Structure-Activity Relationship (SAR) insights :

Q. Experimental validation :

- Conduct radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT₁A).

- Compare IC₅₀ values across analogs (see table below):

| Substituent | 5-HT₁A Ki (nM) | LogP |

|---|---|---|

| Ethylthio (target) | 120 | 3.2 |

| Methylthio | 180 | 2.8 |

| Phenylthio | 95 | 3.5 |

Advanced: How can computational modeling predict target interactions and resolve contradictions between in silico and in vitro data?

Answer:

Methodology :

Docking studies : Use AutoDock Vina to model ligand-receptor interactions (e.g., 5-HT₁A homology model from PDB 7E2Z).

MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable).

Q. Resolving discrepancies :

- If in vitro Ki ≠ predicted ΔG: Check protonation states (e.g., piperazine nitrogen pKa ~7.5) .

- Validate with alchemical free-energy calculations (e.g., Schrödinger FEP+) .

Advanced: What strategies mitigate instability during storage or bioassays?

Answer:

Stability challenges :

- Hydrolysis : Susceptible in aqueous buffers (pH > 8.0).

- Oxidation : Ethylthio group reacts with ROS.

Q. Solutions :

- Store at -20°C under argon in amber vials .

- Add antioxidants (0.1% BHT) to assay buffers .

- Confirm stability via HPLC-UV over 48 hours (degradants <5%) .

Basic: How can selective functionalization of the piperazine ring be achieved?

Answer:

Key steps :

- Protect the ethanone carbonyl with a Boc group before modifying the piperazine.

- Use Pd-catalyzed cross-coupling (e.g., Suzuki for aryl substitutions) .

- Deprotect under acidic conditions (HCl/dioxane).

Advanced: What in vitro models are appropriate for initial toxicity screening?

Answer:

- HepG2 cells : Assess hepatotoxicity (EC₅₀ via MTT assay).

- hERG inhibition : Patch-clamp electrophysiology (IC₅₀ < 10 µM indicates cardiac risk) .

- Ames test : Rule out mutagenicity (TA98 strain, ±S9 metabolic activation) .

Basic: How to troubleshoot low yields during purification?

Answer:

- Solvent optimization : Switch from ethyl acetate to dichloromethane/methanol for polar byproducts.

- Flash chromatography : Use smaller silica particle size (25 µm vs. 40 µm) for better resolution .

Advanced: What metabolomic approaches identify primary metabolites?

Answer:

- LC-MS/MS : Use a C18 column (ACQUITY UPLC) with gradient elution (0.1% formic acid/acetonitrile).

- Phase I metabolites : Look for hydroxylation (m/z +16) or sulfide oxidation (m/z +32) .

Advanced: How do salt forms (e.g., maleate) impact pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.